N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine
Description
N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine is a nitrogen-rich heterocyclic compound characterized by a fused tricyclic scaffold with four nitrogen atoms and a methylamine substituent.
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-methyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-dien-11-amine |
InChI |
InChI=1S/C9H15N5/c1-10-8-12-9-11-5-6-3-2-4-7(6)14(9)13-8/h6-7H,2-5H2,1H3,(H2,10,11,12,13) |
InChI Key |
NKMBHCAFSXMHSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C3CCCC3CNC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine involves multiple steps, typically starting with the preparation of intermediate compounds that are then cyclized to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, while maintaining the necessary purity standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Effects
The tetraazatricyclo core is conserved across analogs, but substituent variations significantly influence physicochemical and functional properties:
Key Observations:
- Substituent Impact on Solubility : The phenyl-substituted derivative (CAS 896843-21-3) exhibits low water solubility (27.7 µg/mL), likely due to hydrophobic interactions from the aromatic ring . In contrast, hydroxyl or methyl groups may enhance solubility compared to bulkier substituents.
- Thermal Stability : While direct data for the N-methyl variant are unavailable, shows that methoxyphenyl-substituted azulenylmethyleneimines have higher melting points (167–168°C) than alkyl-substituted analogs (41–54°C), suggesting aromatic groups improve thermal stability .
- Synthetic Efficiency : High yields (95–99%) for azulenylmethyleneimines () imply that amine functionalization in tetraazatricyclo compounds could be similarly efficient .
Electronic and Reactivity Profiles
- Oxygen vs.
- Methylamine vs. Hydroxyl Groups : The N-methylamine group in the target compound may confer basicity and nucleophilicity, whereas the hydroxyl group in CAS 1696172-82-3 could participate in hydrogen bonding, affecting intermolecular interactions .
Biological Activity
N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The compound features a tetraazatricyclo structure, which is characterized by the presence of nitrogen atoms in its ring system. This configuration is known to influence its interaction with biological targets.
- Molecular Formula: C₁₂H₁₈N₄
- Molecular Weight: 218.30 g/mol
- CAS Number: 685108-51-4
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | High |
Anticancer Effects
The compound has shown promising results in anticancer assays. In vitro studies have highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using the agar diffusion method and showed zones of inhibition comparable to standard antibiotics .
- Anticancer Mechanism Exploration : Research conducted at a leading cancer institute explored the effects of this compound on human cancer cell lines. The study found that treatment with N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Neuroprotection in Rodent Models : In experiments involving rodent models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
